5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Overview
Description
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the molecular formula C12H16 . It belongs to the class of heterocyclic compounds known as 1,8-naphthyridines . These compounds have diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including this compound, has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 162.23 .Scientific Research Applications
Hydrogen Bonded Supramolecular Architectures
Studies have focused on hydrogen bonding between the base of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-amine and acidic compounds. This has increased understanding of its role in binding with acidic compounds, leading to the preparation of anhydrous and hydrated multicomponent crystals. These studies explore the role of weak and strong hydrogen bonding in crystal packing (Jin et al., 2010).
Supramolecular Network in Organic Acid–Base Salts
Research has been conducted on noncovalent weak interactions between the organic base of this compound-2-amine and carboxylic acid derivatives. This has led to increased understanding of its binding with carboxylic acid derivatives, resulting in the preparation of anhydrous and hydrous multicomponent organic salts (Jin et al., 2011).
Supramolecular Adducts Formation
This compound-2-amine has been used in the formation of supramolecular adducts in eleven crystalline solids. The acidic moiety has been integrated, with the major driving force attributed to classical hydrogen bonds arising from this compound-2-amine and the acids (Dong et al., 2017).
Fluoride Ion Sensing
The compound has been used in the synthesis of derivatives for anion recognition, particularly fluoride ions. This application involves hydrogen bonding interactions and colorimetric changes upon treatment with fluoride ions (Chahal et al., 2018).
Luminescent Properties in Metal Complexes
This compound-based ligands have been used in the synthesis of zinc(II) complexes, which exhibit luminescent properties. These complexes display intense intraligand fluorescence and have been studied for their structural and emission characteristics (Chen et al., 2008).
Binding to Cytosine in DNA Duplexes
2-Amino-1,8-naphthyridines,including this compound, have been studied for their ability to bind to cytosine opposite an AP site in DNA duplexes. The binding affinity for cytosine is effectively enhanced by the introduction of methyl groups to the naphthyridine ring. This research provides insight into the thermodynamic characterization of binding interactions in DNA structures (Sato et al., 2009).
Synthesis and Structural Studies
Various structural studies and synthetic applications of this compound derivatives have been reported. These include investigations into the synthesis of functionalized derivatives and their utilization in different chemical contexts, contributing to a deeper understanding of their chemical properties and potential applications in various fields of chemistry and material science (Vu et al., 2002).
Catalysis and Chemical Reactions
The use of this compound in catalysis has been explored, with studies reporting on its application in asymmetric hydrogenation and the formation of multinuclear architectures. These studies highlight the compound's potential in catalytic processes and its role in the formation of complex chemical structures (Lautens & Yamamoto, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s structurally similar to other naphthyridine derivatives, which are known to exhibit a variety of biological activities .
Mode of Action
Naphthyridine derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptors, or disruption of cellular processes .
Result of Action
Naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-6-8(2)12-10-9(7)4-3-5-11-10/h6H,3-5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIRHDQUVVQLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1CCCN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495257 | |
Record name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65541-95-9 | |
Record name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.